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Compound of Interest

6-Methoxy-2-
Compound Name:
(trifluoromethyl)quinolin-4-ol

Cat. No.: B181489

InChiKey: LLZDJBZPTTUUPM-UHFFFAQYSA-N

This technical guide provides a comprehensive overview of 6-Methoxy-2-
(trifluoromethyl)quinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals,
detailing its chemical properties, a detailed experimental protocol for its synthesis, and its
potential biological significance, particularly as an intermediate for antimalarial and anticancer

agents.

Chemical and Physical Properties

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol, with the CAS Number 1701-21-9, is a
quinolinone derivative characterized by a methoxy group at the 6-position and a trifluoromethyl
group at the 2-position.[1] The trifluoromethyl group is a key substituent in medicinal chemistry
known to enhance metabolic stability and lipophilicity.[2] The general class of quinoline
derivatives is recognized for a wide range of biological activities, including antimalarial and
anticancer properties.[2][3]

Table 1: Physicochemical Properties of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol
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Property Value Source

Molecular Formula C11HsF3NO:2 PubChem[1]

Molecular Weight 243.18 g/mol PubChem[1]
6-methoxy-2-

IUPAC Name (trifluoromethyl)-1H-quinolin-4-  PubChem[1]
one

CAS Number 1701-21-9 PubChem[1]

XLogP3 2.4 PubChem (Computed)[1]

Hydrogen Bond Donor Count 1

PubChem (Computed)[1]

Hydrogen Bond Acceptor
Count

PubChem (Computed)[1]

Synthesis Protocol

The synthesis of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol can be achieved via the Conrad-

Limpach reaction, which involves the condensation of an aniline with a (3-ketoester, followed by

thermal cyclization.[4][5][6] The following protocol is adapted from a known procedure for the

synthesis of a structurally similar compound, 4-hydroxy-2-(trifluoromethyl)quinoline.[7] The key

adaptation is the use of p-anisidine (4-methoxyaniline) as the starting aniline to introduce the 6-

methoxy group.

Experimental Protocol: Conrad-Limpach Synthesis of 6-
Methoxy-2-(trifluoromethyl)quinolin-4-ol

Materials:

e p-Anisidine (4-methoxyaniline)

o Ethyl 4,4,4-trifluoro-3-oxobutanoate
e Toluene

e p-Toluenesulfonic acid
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Saturated aqueous NH4HCOs solution

Anhydrous sodium sulfate

Petroleum ether

Ethyl acetate
Procedure:

e Reaction Setup: In a round-bottomed flask equipped with a Dean-Stark trap and a reflux
condenser, combine p-anisidine (1.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq),
toluene, and a catalytic amount of p-toluenesulfonic acid.

e Condensation: Heat the reaction mixture to 140°C and allow it to reflux. The progress of the
reaction can be monitored by the collection of water in the Dean-Stark trap. Continue
refluxing overnight to ensure the completion of the initial condensation to form the enamine
intermediate.

o Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the
mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of
NH4HCOs, water, and saturated brine.

« |solation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

« Purification: Purify the residue by silica gel column chromatography using a mixture of
petroleum ether and ethyl acetate as the eluent to yield the final product, 6-Methoxy-2-
(trifluoromethyl)quinolin-4-ol.

Expected Outcome: Based on similar syntheses, this procedure is expected to provide the
target compound as a solid with a yield in the range of 50-60%.[7]

Biological Significance and Potential Applications

Quinoline derivatives are a well-established class of compounds in drug discovery. The
incorporation of a trifluoromethyl group, as seen in the title compound, has been shown to
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significantly enhance the antimalarial activity of quinolones against resistant strains of
Plasmodium.[3]

Furthermore, the quinoline scaffold is a "privileged structure” that has been extensively utilized
in the development of anticancer agents.[8] A key mechanism of action for many quinoline-
based anticancer compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.[8] This
pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is
a common feature in many cancers.[8][9] While direct studies on 6-Methoxy-2-
(trifluoromethyl)quinolin-4-ol are limited, its structural similarity to known inhibitors suggests
it may serve as a valuable intermediate or a candidate molecule for targeting this pathway.

Potential Signhaling Pathway Involvement

The PIBK/Akt/mTOR pathway is a primary target for many quinoline-based inhibitors.[10][11]
The general mechanism involves the inhibition of key kinases within this cascade, leading to
the suppression of downstream signaling that promotes cancer cell survival and proliferation.

PIP2  fmmmmmmmmmmmmmmeem |

Growth Factor
Receptor (RTK)

\ 4

Quinoline Derivative

(e.g., 6-Methoxy-2-(trifluoromethyl)
quinolin-4-ol)

Cell Growth &
Proliferation

Click to download full resolution via product page

Caption: PI3K/Akt/mTOR signaling pathway, a target for quinoline derivatives.

Summary

6-Methoxy-2-(trifluoromethyl)quinolin-4-ol is a compound with significant potential in the
fields of medicinal chemistry and drug development. Its synthesis is achievable through
established chemical reactions, and its structure suggests potential utility as an antimalarial or
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anticancer agent, likely through the modulation of key cellular signaling pathways such as the
PI3K/Akt/mTOR cascade. Further investigation into the specific biological activities and
mechanisms of action of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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